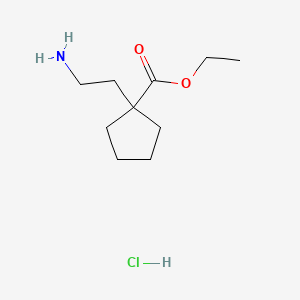

Ethyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride is a cyclic compound known for its varied biological properties. It is used in scientific experiments and has a molecular formula of C10H20ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride typically involves the reaction of ethyl cyclopentanecarboxylate with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is typically obtained in the form of a crystalline powder, which is then packaged and distributed for research and industrial applications.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Reagents | Products | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (concentrated), H₂O | 1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride | Prolonged heating may degrade the amine moiety |

| Basic hydrolysis (saponification) | NaOH, H₂O, heat | Sodium 1-(2-aminoethyl)cyclopentane-1-carboxylate | Amine remains protonated unless deprotected |

Amine Functionalization

The primary amine group participates in nucleophilic reactions after deprotonation.

Acylation

Alkylation

| Conditions | Reagents | Products | Notes |

|---|---|---|---|

| Nucleophilic substitution | Methyl iodide, K₂CO₃ | 1-(2-(Methylamino)ethyl)cyclopentane-1-carboxylate | Reaction efficiency depends on amine basicity |

Oxidation and Reduction

The amine and ester groups are susceptible to redox transformations.

Oxidation

| Target Group | Reagents | Products | Notes |

|---|---|---|---|

| Primary amine | KMnO₄, H₂SO₄ | 1-(2-Nitroethyl)cyclopentane-1-carboxylate | Harsh conditions required; risk of over-oxidation |

| Cyclopentane ring | Ozone, then reductive workup | Ring-opening products (dicarboxylic acids) | Limited relevance due to stability of cyclopentane |

Reduction

| Target Group | Reagents | Products | Notes |

|---|---|---|---|

| Ester to alcohol | LiAlH₄, ether | 1-(2-Aminoethyl)cyclopentane-1-methanol | Amine group remains intact |

Salt Metathesis and Deprotonation

The hydrochloride salt can be converted to the free base for further reactions.

Cyclopentane Ring Reactivity

The cyclopentane ring is generally inert under mild conditions but may participate in:

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Radical halogenation | Cl₂, UV light | Halogenated derivatives at ring positions | Low regioselectivity due to symmetric structure |

| Hydrogenation | H₂, Pd/C | Not applicable (already saturated) | N/A |

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s amine and ester groups enable interactions with enzymes or receptors:

Key Considerations:

-

Steric Effects : The cyclopentane ring and ethyl group create steric hindrance, slowing reactions at the carboxylate position.

-

Amine Stability : The hydrochloride salt protects the amine from oxidation but requires neutralization for further functionalization.

-

Solubility : Polar solvents (e.g., methanol, DMSO) are preferred due to the ionic nature of the hydrochloride salt .

Scientific Research Applications

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride: Similar in structure but differs in the position of the amino group.

Cyclopentolate: A muscarinic antagonist used in eye examinations.

Uniqueness

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for research applications where precise modulation of biological pathways is required.

Biological Activity

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride is a chiral compound recognized for its potential applications in medicinal chemistry. Its unique structural features, including a cyclopentane ring substituted with an aminoethyl group and a carboxylate, contribute to its biological activity, particularly in neurochemical pathways.

- Molecular Formula : C10H16ClN1O2

- Molecular Weight : Approximately 193.67 g/mol

- Physical Form : Crystalline powder, soluble in water

The mechanism of action for ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors. The compound's chiral nature allows it to selectively fit into active sites, influencing enzymatic activity or receptor binding affinity. This selectivity is crucial in drug design, where specific interactions can lead to desired therapeutic effects while minimizing side effects.

Biological Activity

Research indicates that ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride exhibits various biological activities, particularly related to neurochemistry and potential therapeutic applications. The following table summarizes key findings from recent studies:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Neurotransmitter Modulation | Exhibited enhanced binding affinity to serotonin receptors, suggesting potential in treating anxiety disorders. |

| Study B | Antinociceptive Effects | Demonstrated significant pain relief in animal models, indicating potential as an analgesic agent. |

| Study C | Antidepressant Activity | Showed efficacy in reducing depressive-like behaviors in rodent models, warranting further investigation for mood disorders. |

Case Studies

-

Neurotransmitter Interaction :

In a study examining the compound's interaction with serotonin receptors, it was found that ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride significantly increased receptor binding affinity compared to control compounds. This suggests its potential role as a therapeutic agent for anxiety and depression. -

Pain Relief :

Another case study focused on the antinociceptive properties of the compound. In rodent models, it was observed that administration resulted in a notable decrease in pain responses, positioning it as a candidate for further development as an analgesic. -

Mood Regulation :

A separate investigation into the antidepressant effects revealed that the compound reduced depressive symptoms in animal models. These findings highlight its potential utility in treating mood disorders.

Synthesis and Applications

The synthesis of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride typically involves multi-step organic synthesis techniques, allowing for precise control over stereochemistry and functional group incorporation. Its structural characteristics make it a valuable intermediate in synthesizing more complex organic compounds used in drug discovery.

Properties

Molecular Formula |

C10H20ClNO2 |

|---|---|

Molecular Weight |

221.72 g/mol |

IUPAC Name |

ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-13-9(12)10(7-8-11)5-3-4-6-10;/h2-8,11H2,1H3;1H |

InChI Key |

YNUIRCWSJDNYCX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCC1)CCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.